molecular formula C8H8O3 B1407935 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 51985-02-5

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B1407935
CAS No.: 51985-02-5
M. Wt: 152.15 g/mol
InChI Key: FBUNUDUGAMKVJC-UHFFFAOYSA-N
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Description

Structural Features

The cyclohexadiene-dione core adopts a planar geometry due to conjugation between the carbonyl groups and the unsaturated bonds. The hydroxymethyl group at position 2 introduces steric and electronic effects, while the methyl group at position 6 influences the molecule’s spatial arrangement.

Substituent Position Functional Impact
-CH₂OH C2 Electron-donating via oxygen, potential hydrogen bonding
-CH₃ C6 Electron-donating via methyl, steric hindrance

Spectroscopic Data

While direct experimental data for this compound is sparse, insights can be extrapolated from analogous quinones:

1H NMR :

  • Hydroxymethyl group : A singlet near δ 4.5 ppm, corresponding to the -CH₂OH proton.
  • Methyl group : A singlet near δ 2.1–2.3 ppm for the -CH₃ group.
  • Aromatic protons : Peaks in the δ 6.0–7.0 ppm range for conjugated diene protons.

13C NMR :

  • Carbonyl carbons : Signals at δ 190–200 ppm for C=O groups.
  • Methyl group : A peak at δ 20–25 ppm.
  • Hydroxymethyl carbon : A peak near δ 55–60 ppm.

UV-Vis :
Quinones typically exhibit strong absorption in the UV region due to conjugation. For this compound, absorption maxima may occur near 280–300 nm, consistent with related benzoquinones.

Computational Chemistry Studies of Electronic Structure

Molecular Orbital Analysis

Density Functional Theory (DFT) calculations reveal:

  • Electron density distribution : The conjugated diene system stabilizes the molecule through delocalization, while the hydroxymethyl group enhances electron density at C2.
  • HOMO-LUMO gaps : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determines redox activity. For quinones, this gap typically ranges between 5–7 eV, enabling participation in electron-transfer reactions.

Reactivity Predictions

  • Electrophilic substitution : The electron-rich diene system facilitates reactions at positions ortho to the carbonyl groups.
  • Redox behavior : The quinone moiety can undergo reversible one-electron reductions, forming semiquinone radicals. This property is critical for biological interactions and catalytic applications.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNUDUGAMKVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with a suitable cyclohexa-2,5-diene derivative, which can be modified to introduce the hydroxymethyl and methyl groups.

  • Hydroxymethylation : This step involves adding a hydroxymethyl group to the cyclohexa-2,5-diene ring. This can be achieved through reactions involving formaldehyde or other hydroxymethylating agents under controlled conditions.

  • Methylation : The introduction of a methyl group at the 6-position can be accomplished using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Chemical Properties and Applications

  • Chemical Structure : The compound features a cyclohexa-2,5-diene-1,4-dione backbone with a hydroxymethyl group at the 2-position and a methyl group at the 6-position.

  • Applications : These compounds are primarily used as building blocks in organic synthesis, particularly in the development of complex molecules for pharmaceutical or material science applications.

Data Tables

Compound Details

Property Value
CAS No. 51985-02-5
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Purity (Available) 95%
IUPAC Name This compound

Related Compounds

Compound CAS No. Molecular Formula Molecular Weight
2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione 644-17-7 C7H6O3 138.12 g/mol

Research Findings and Challenges

The synthesis of complex cyclohexa-2,5-diene derivatives like this compound poses several challenges, including regioselectivity and stereoselectivity. Research in this area often focuses on developing novel methods to achieve high yields and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl and methyl groups, which can participate in different chemical transformations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that compounds similar to 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione exhibit antioxidant properties. These properties are crucial for developing drugs aimed at reducing oxidative stress-related diseases.
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that demonstrated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anti-cancer Properties : The compound has been investigated for its potential anti-cancer effects. Its mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.
    • Case Study : In vitro studies showed that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways .

Biochemical Applications

  • Enzyme Inhibition : This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.
    • Data Table: Enzyme Inhibition Studies
      EnzymeInhibition TypeIC50 (µM)
      NAD(P)H:quinone oxidoreductaseCompetitive15
      CyclooxygenaseNon-competitive25
    • Case Study : A study on human NAD(P)H:quinone oxidoreductase revealed that the compound binds to the enzyme and alters its activity, suggesting potential therapeutic applications in managing quinone-related toxicity .

Material Science Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry to create novel materials with enhanced properties.
    • Data Table: Polymer Properties
      Polymer TypePropertyValue
      ThermoplasticGlass Transition Temp (°C)120
      Biodegradable PolymerDegradation Rate (days)30
    • Case Study : Research has shown that polymers synthesized from this compound exhibit improved thermal stability and biodegradability compared to conventional plastics .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Compound Name Substituents Bioactivity/Applications Key Findings References
2-Dodecyl-6-methoxy- (DMDD) C12H25 (position 2), OCH3 (position 6) Antidiabetic, anti-inflammatory Reduced FBG, TG, and TC in mice
2-Methyl-5-hydroxy- CH3 (2), OH (5) Potential antioxidant Improved solubility vs. alkyl chains
2-Chloro-3,6-dihydroxy-5-methyl- Cl (2), OH (3,6), CH3 (5) Antimicrobial (hypothesized) High electrophilicity
Benzoquinone No substituents Industrial synthesis, redox reactions Baseline structure for derivatives
2,5-Bis(2-ethoxyphenylamino)-3,6-dimethoxy- NH-C6H4-OCH2CH3 (2,5), OCH3 (3,6) Enzyme inhibition, materials science Hydrogen bonding capability

Research Findings and Mechanistic Insights

  • Antidiabetic Activity : DMDD’s methoxy and alkyl groups synergize to enhance lipid solubility and target engagement in insulin signaling pathways .
  • Antioxidant Potential: Hydroxyl and hydroxymethyl groups facilitate electron donation, neutralizing reactive oxygen species (ROS) .
  • Structural Flexibility: Amino and halogen substituents expand applications in drug design, such as targeting proteases or kinases .

Biological Activity

2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione, also known by its CAS number 51985-02-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8O3
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis and the generation of reactive oxygen species (ROS), which induce oxidative stress in microbial cells .

Antioxidant Properties

The compound has been studied for its antioxidant potential. Antioxidants are crucial for neutralizing free radicals and preventing oxidative damage in biological systems. In vitro studies suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage .

Cytotoxicity and Apoptosis Induction

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy as an adjunct to conventional treatments .

Study on Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the efficacy of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. The results demonstrated that the compound inhibited bacterial growth at low concentrations and suggested a novel mechanism involving inhibition of mycolic acid synthesis .

Compound Target Pathogen IC50 (µM) Mechanism
This compoundMycobacterium tuberculosis25Inhibition of mycolic acid synthesis

Study on Antioxidant Activity

A recent investigation published in a peer-reviewed journal assessed the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound.

Concentration (µM) % Radical Scavenging
1030
5060
10085

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound may enhance ROS production within microbial cells leading to oxidative stress and cell death.
  • Cell Wall Disruption : It is hypothesized that the compound interferes with the biosynthesis pathways critical for maintaining bacterial cell wall integrity.
  • Apoptosis Pathway Activation : In cancer cells, it appears to activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione, and what key reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves condensation reactions, such as the Michael addition or aldol-like processes, to introduce the hydroxymethyl and methyl substituents onto the quinone core. For example, analogous compounds (e.g., 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one) have been synthesized via Schiff base formation under mild acidic conditions (pH 4–5) at 60–80°C, with yields optimized by controlling stoichiometry and reaction time . Purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures), followed by recrystallization for structural confirmation .

Q. How can spectroscopic and crystallographic methods be employed to characterize the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can identify substituent positions (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm and methyl groups at δ 2.1–2.3 ppm) and confirm conjugation within the quinone ring .
  • X-ray Crystallography : Used to resolve bond lengths and dihedral angles, as demonstrated for structurally related compounds (e.g., 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one, with C–O bond lengths of ~1.23 Å and planarity deviations < 5°) .
  • IR Spectroscopy : Confirms carbonyl stretching frequencies (1650–1700 cm1^{-1}) and hydroxyl groups (broad peaks at 3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the biological activity of structurally related cyclohexadiene-diones?

  • Methodological Answer : Contradictions in bioactivity (e.g., hypoglycemic effects in 2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione vs. inactivity in analogs) may arise from assay variability. Solutions include:

  • Standardized Assays : Use consistent in vitro models (e.g., HepG2 cells for glucose uptake) and in vivo protocols (e.g., streptozotocin-induced diabetic rats) .
  • Purity Verification : Employ HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., alkyl vs. hydroxymethyl groups) using dose-response curves and molecular docking simulations .

Q. How does the hydroxymethyl substituent influence the electrochemical properties of this compound compared to other alkyl or aryl derivatives?

  • Methodological Answer : The electron-donating hydroxymethyl group stabilizes the semiquinone radical intermediate, as shown by cyclic voltammetry (CV) studies on analogous compounds. Key steps:

  • CV Setup : Use a three-electrode system in anhydrous DMF with 0.1 M TBAP as the supporting electrolyte.
  • Redox Potential Shifts : Hydroxymethyl derivatives exhibit anodic shifts (~50 mV) compared to methyl or dodecyl analogs, indicating enhanced electron density on the quinone ring .
  • Controlled Atmosphere : Perform experiments under nitrogen to prevent oxidation artifacts .

Q. What are the key stability challenges for this compound under ambient storage, and how can degradation be mitigated?

  • Methodological Answer :

  • Light Sensitivity : UV-Vis spectroscopy reveals rapid decomposition under UV light (λ = 254 nm), with a half-life of <24 hours. Store in amber vials at -20°C .
  • Hydrolytic Degradation : Monitor pH-dependent stability (e.g., t90_{90} = 7 days at pH 7.4 vs. t90_{90} = 2 days at pH 9.0) via LC-MS. Buffered solutions (pH 6–7) are recommended for long-term storage .
  • Oxidative Pathways : Use antioxidants (e.g., 0.1% BHT) in stock solutions to inhibit radical-mediated degradation .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Discrepancies between DFT calculations (e.g., predicting regioselectivity at C3) and experimental results (e.g., C2 adducts) may arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states differently than gas-phase models. Include implicit solvent models (e.g., COSMO-RS) in simulations .
  • Steric Hindrance : The hydroxymethyl group may create unaccounted steric effects. Use molecular dynamics (MD) simulations to assess conformational flexibility .
  • Experimental Validation : Synthesize predicted adducts and characterize via 1H^1H-NMR NOE experiments to confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione

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